molecular formula C18H15N3O2S B2430480 N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 2330356-58-4

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide

Cat. No. B2430480
CAS RN: 2330356-58-4
M. Wt: 337.4
InChI Key: DOEAXBHKHGKRAI-UHFFFAOYSA-N
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Description

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzofuran derivatives and has been synthesized using various methods. In

Scientific Research Applications

Fungicidal Activity

The compound’s structure combines a nitrogen-containing heterocycle (nicotinic acid) with a sulfur-containing heterocycle (thiophene). Researchers have synthesized a series of N-(thiophen-2-yl) nicotinamide derivatives using this approach . These derivatives were tested for their fungicidal activity against cucumber downy mildew (CDM). Notably, compounds 4a and 4f demonstrated excellent fungicidal efficacy, surpassing commercial fungicides like diflumetorim and flumorph. Compound 4f, in particular, showed promise as a candidate for further development .

Organic Electronics

Certain derivatives of this compound, such as Compounds 3, 5, and 6 , possess limited solubility in common organic solvents. This property makes them interesting candidates for use in organic electronic devices prepared by vapor evaporation .

Antibacterial Activity

While specific studies on antibacterial activity related to this compound are limited, exploring its potential in this field could be worthwhile. Researchers have synthesized other thiophene derivatives with antibacterial properties, suggesting that similar investigations may yield valuable insights .

Heterocycle Synthesis

The compound’s unique structure, combining nicotinic acid and thiophene, contributes to the field of heterocycle synthesis. Researchers continue to explore novel methods for constructing thiophene-containing compounds, and this compound’s design could inspire further synthetic strategies .

properties

IUPAC Name

N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c22-18(16-12-13-4-1-2-5-15(13)23-16)19-8-10-21-9-7-14(20-21)17-6-3-11-24-17/h1-7,9,11-12H,8,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEAXBHKHGKRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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